5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
Description
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine is a pyrimidine-based liquid crystal intermediate. Such compounds are critical in liquid crystal displays (LCDs) due to their mesogenic properties, which arise from their rigid cyclohexylphenyl groups and flexible alkyl chains. The butyl substituent likely enhances solubility and modulates phase transition temperatures compared to shorter alkyl chains .
Properties
CAS No. |
98495-18-2 |
|---|---|
Molecular Formula |
C23H32N2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H32N2/c1-3-5-7-19-16-24-23(25-17-19)22-14-12-21(13-15-22)20-10-8-18(6-4-2)9-11-20/h12-18,20H,3-11H2,1-2H3 |
InChI Key |
VODOFAOXJAINKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3CCC(CC3)CCC |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Derivative Synthesis
According to patent KR910006762B1, cyclohexane derivatives with alkyl substituents such as propyl groups can be prepared via selective hydrogenation and substitution reactions starting from aromatic precursors or cyclohexanone derivatives. The process involves:
- Catalytic hydrogenation of aromatic rings to cyclohexane rings under controlled conditions to preserve substituents.
- Alkylation reactions using alkyl halides or organometallic reagents to introduce the propyl group at the 4-position of the cyclohexyl ring.
- Coupling of the substituted cyclohexyl moiety with a phenyl ring through Suzuki or similar cross-coupling reactions to form the 4-(4-propylcyclohexyl)phenyl intermediate.
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Aromatic hydrogenation | Pd/C or Rh catalyst, H2 gas | Mild temperature, pressure | Preserves alkyl substituents |
| 2 | Alkylation | Propyl halide, base | Anhydrous solvent, reflux | Selective substitution at 4-position |
| 3 | Cross-coupling | Boronic acid/ester, Pd catalyst | Inert atmosphere, base | Forms biphenyl linkage |
Biphenyl Formation
The biphenyl system is constructed by Suzuki-Miyaura cross-coupling between the 4-(4-propylcyclohexyl)phenyl boronic acid and a halogenated phenyl derivative. This step is crucial for installing the aryl substituent at the 2-position of the pyrimidine ring.
Pyrimidine Ring Formation
The pyrimidine core is typically synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or equivalents. For 5-butyl substitution, the following approach is common:
- Use of a β-ketoester or β-diketone bearing a butyl substituent at the appropriate position.
- Condensation with a suitable amidine derivative under acidic or basic catalysis to form the pyrimidine ring.
This method allows for regioselective substitution at the 5-position with the butyl group.
Coupling of Pyrimidine with Biphenyl Intermediate
The final step involves coupling the pyrimidine ring with the 4-(4-propylcyclohexyl)phenyl moiety at the 2-position. This can be achieved by:
- Halogenation of the pyrimidine at the 2-position (e.g., 2-chloropyrimidine derivative).
- Palladium-catalyzed cross-coupling with the biphenyl boronic acid or boronate ester.
This step requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the cyclohexyl and propyl substituents.
Representative Reaction Conditions and Yields
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference/Notes |
|---|---|---|---|---|---|---|
| Aromatic hydrogenation | Pd/C, H2 | Ethanol | 25-50 °C | 4-12 h | 80-90 | KR910006762B1 |
| Alkylation of cyclohexane | Propyl bromide, K2CO3 | DMF | 80-100 °C | 6-8 h | 70-85 | Patent literature |
| Suzuki coupling (biphenyl) | Pd(PPh3)4, K3PO4 | Toluene/H2O | 80-100 °C | 12-24 h | 75-88 | Standard Suzuki conditions |
| Pyrimidine ring formation | Amidines, β-ketoester | Ethanol, acid/base | Reflux | 6-10 h | 65-80 | Literature on pyrimidine synthesis |
| Final cross-coupling | Pd(PPh3)4, base | DMF or dioxane | 90-110 °C | 12-18 h | 60-75 | Requires inert atmosphere |
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Challenges | Typical Yield (%) | References |
|---|---|---|---|---|
| Cyclohexyl derivative synthesis | Aromatic hydrogenation + alkylation | Selective substitution control | 70-90 | KR910006762B1 |
| Biphenyl formation | Suzuki-Miyaura cross-coupling | Coupling efficiency | 75-88 | Standard literature |
| Pyrimidine ring synthesis | Condensation with amidines | Regioselectivity | 65-80 | Pyrimidine synthesis |
| Final coupling | Pd-catalyzed cross-coupling | Steric hindrance, side reactions | 60-75 | Patent and research |
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-Butyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs from the evidence include:
The target compound (hypothetical 5-butyl variant) would likely have a molecular formula of C23H32N2 (MW ≈ 336.51 g/mol), extending the alkyl chain at position 5 compared to the propyl analog in .
Thermal and Mesophase Behavior
5-Ethyl-2-[trans-(4-n-propylcyclohexyl)phenyl]pyrimidine (ST03737):
- 5-Propyl-2-[4-(trans-4-propylcyclohexyl)phenyl]pyrimidine (): No melting/clearing points reported, but the longer propyl chain (vs. ethyl) would likely lower melting points and extend nematic ranges due to increased flexibility.
5-Butyl-2-(4-heptyloxyphenyl)pyrimidine (ST02755):
Inference for Target Compound:
Replacing the ethyl group in ST03737 with butyl would likely lower the melting point (due to increased chain flexibility) but retain a high clearing point (>180°C) due to the rigid cyclohexylphenyl group. Its mesophase behavior would bridge the high-temperature stability of ST03737 and the low melting point of ST02753.
Functional Group Impact on Properties
Cyclohexyl vs. Alkoxy Substituents:
Alkyl Chain Length:
- Longer chains (butyl vs. ethyl/propyl) improve solubility in organic solvents but may reduce mesophase breadth if overly flexible .
Biological Activity
5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine precursors. The process may include the formation of the pyrimidine ring followed by the introduction of the butyl and propylcyclohexyl substituents. Although specific synthetic routes for this compound are not detailed in the available literature, similar pyrimidine derivatives have been synthesized using techniques such as nucleophilic substitution and coupling reactions.
Antiproliferative Effects
Research indicates that pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values ranging from 16 to 62 nM against hepatocellular carcinoma cells (BEL-7402) and other cancer types, suggesting that modifications in the pyrimidine structure can enhance biological activity .
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Indole-pyrimidine 4k | BEL-7402 | 16 | Tubulin polymerization inhibitor |
| This compound | MCF-7 | TBD | TBD |
The mechanism by which pyrimidine derivatives exert their antiproliferative effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is crucial for cancer treatment as it prevents cancer cells from dividing and proliferating . Additionally, some compounds have been shown to induce apoptosis through caspase activation, further supporting their potential as anticancer agents.
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar pyrimidine compounds reveal that substituents on the pyrimidine ring significantly influence biological activity. For example, the introduction of bulky groups or electron-withdrawing groups can enhance binding affinity to target proteins such as tubulin or EGFR (epidermal growth factor receptor) .
Table 2: Structure-Activity Relationships in Pyrimidines
| Substituent Type | Effect on Activity |
|---|---|
| Bulky groups | Increased potency against cancer cells |
| Electron-withdrawing groups | Improved binding affinity |
Case Studies
- In Vitro Evaluation : A study demonstrated that a related pyrimidine compound exhibited a high propensity to arrest cells at the G2/M phase with an EC50 value of 20 nM. This highlights the potential of structurally similar compounds in targeting cell cycle regulation .
- Caspase Activation : Another investigation found that certain pyrimidines significantly increased caspase 9 levels in treated cancer cells, indicating a strong apoptotic effect. This was particularly noted in MCF-7 breast cancer cells where levels reached 27.13 ± 0.54 ng/mL compared to control treatments .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine, and how should experimental parameters be optimized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve alkyl and aromatic protons. For example, the cyclohexyl group’s axial/equatorial protons may split into distinct peaks at 400–600 MHz in CDCl .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (expected ~400–450 Da). Adjust ionization voltage to avoid fragmentation of the butyl and propyl substituents .
- Infrared (IR) Spectroscopy : Focus on pyrimidine ring vibrations (C=N stretching at ~1600–1650 cm) and alkyl C-H stretches (2800–3000 cm). Use KBr pellets for solid-state analysis .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Key Steps :
Use Suzuki-Miyaura coupling for aryl-pyrimidine bond formation, with Pd(PPh) as a catalyst and NaCO as a base in a toluene/water biphasic system .
Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Final recrystallization in ethanol at −20°C enhances purity (>95%) .
- Yield Optimization : Monitor reaction temperature (80–100°C) and stoichiometry (1:1.2 ratio of boronic acid to pyrimidine halide) .
Q. What solvent systems are suitable for studying the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions) and dilute in PBS or ethanol for biological assays. LogP (~5–6) predicts moderate hydrophobicity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict the mesomorphic behavior of this compound in liquid crystal applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate dipole moments and polarizability using Gaussian 16 with B3LYP/6-31G(d). The propylcyclohexyl group’s conformational flexibility may reduce melting points .
- Molecular Dynamics (MD) : Simulate phase transitions (nematic-to-isotropic) using GROMACS. Parameterize force fields based on similar pyrimidine derivatives .
- Validation : Compare predicted transition temperatures (±5°C) with differential scanning calorimetry (DSC) data .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Assay Design :
Use isogenic cell lines to control for genetic variability .
Pre-treat compounds with cytochrome P450 enzymes to mimic metabolic activation .
- Data Reconciliation :
- Cross-validate IC values via orthogonal assays (e.g., fluorescence polarization vs. radiometric).
- Check for off-target effects using kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. How do steric effects from the 4-propylcyclohexyl group influence supramolecular interactions in crystal engineering?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking of pyrimidine rings vs. van der Waals interactions of alkyl chains).
- Hirshfeld Surface Analysis : Quantify contribution of H-H contacts (>60% typical for alkylated aromatics) using CrystalExplorer .
- Thermal Analysis : Correlate TGA/DSC data with lattice energy calculations (Materials Studio software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
